Trilauryl trithiophosphite
Overview
Description
Trilauryl trithiophosphite is an organophosphorus compound with the molecular formula C36H75PS3 . It is known for its unique structure, where three lauryl (dodecyl) groups are bonded to a central phosphorus atom through sulfur atoms. This compound is often used as a stabilizer, lubricant, and chemical intermediate in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilauryl trithiophosphite can be synthesized by reacting phosphorus trihalide (such as phosphorus trichloride) with lauryl mercaptan (dodecanethiol). The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in an inert atmosphere to prevent oxidation.
Addition of Reagents: Phosphorus trihalide is added to a solution of lauryl mercaptan in an appropriate solvent, such as toluene.
Reaction Conditions: The mixture is stirred at a controlled temperature, usually around room temperature to slightly elevated temperatures.
Purification: The product is purified by distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and reduce reaction time. The addition of small amounts of water has been found to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Trilauryl trithiophosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trilauryl trithiophosphate.
Substitution: The lauryl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reagents: Alkyl halides or aryl halides can be used for substitution reactions.
Major Products:
Oxidation Products: Trilauryl trithiophosphate.
Substitution Products: Depending on the substituent, various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Trilauryl trithiophosphite has several applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential use in biological systems as a protective agent against oxidative stress.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Employed as a lubricant and additive in metalworking fluids to reduce friction and wear
Mechanism of Action
The mechanism of action of trilauryl trithiophosphite involves its ability to interact with free radicals and reactive oxygen species. The sulfur atoms in its structure can donate electrons to neutralize these reactive species, thereby exhibiting antioxidant properties. This mechanism is crucial in its applications as a stabilizer and protective agent .
Comparison with Similar Compounds
Tridodecyl phosphite: Similar structure but with oxygen atoms instead of sulfur.
Tridodecyl thiophosphate: Contains phosphorus bonded to sulfur and oxygen atoms.
Triphenyl phosphite: Contains phenyl groups instead of lauryl groups.
Uniqueness: Trilauryl trithiophosphite is unique due to its three sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical and physical properties. Its ability to act as an antioxidant and stabilizer sets it apart from other similar compounds .
Properties
IUPAC Name |
tris(dodecylsulfanyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H75PS3/c1-4-7-10-13-16-19-22-25-28-31-34-38-37(39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNDMMGBXUYFNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSP(SCCCCCCCCCCCC)SCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H75PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061855 | |
Record name | Phosphorotrithious acid, tridodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1656-63-9 | |
Record name | Trilauryl trithiophosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilauryl trithiophosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilauryl trithiophosphite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phosphorotrithious acid, tridodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphorotrithious acid, tridodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridodecyl trithiophosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRILAURYL TRITHIOPHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F99G880I6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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